A Technical Guide to the Jasmolone Biosynthesis Pathway in Chrysanthemum cinerariaefolium
A Technical Guide to the Jasmolone Biosynthesis Pathway in Chrysanthemum cinerariaefolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemum cinerariaefolium (pyrethrum) is the natural source of pyrethrins (B594832), a class of potent, biodegradable insecticides. These compounds are esters, formed from the combination of a monoterpenoid acid moiety and a rethrolone alcohol moiety. Jasmolone is one of the key rethrolone alcohols, and its biosynthetic pathway is a critical area of study for enhancing pyrethrin production through metabolic engineering and for developing novel bio-insecticides. This document provides a detailed technical overview of the jasmolone biosynthesis pathway, including quantitative data, experimental protocols, and visual pathway diagrams. The alcohol moiety of pyrethrins is derived from the oxylipin pathway, which also produces the plant hormone jasmonic acid (JA).[1][2] However, recent studies indicate that while the pathways overlap, JA itself is not a direct intermediate in the formation of the rethrolone backbone in pyrethrin II.[3][4]
The Jasmolone Biosynthesis Pathway: From Precursor to Product
The synthesis of jasmolone is a multi-step, multi-organelle process that begins with α-linolenic acid released from chloroplast membranes. The pathway proceeds through the formation of 12-oxo-phytodienoic acid (OPDA), a common precursor in the oxylipin pathway, which is subsequently converted to cis-jasmone before the final hydroxylation step to yield jasmolone.[5][6]
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Chloroplast-Localized Steps : The pathway initiates in the chloroplasts where α-linolenic acid is converted to (13S)-hydroperoxylinolenic acid by Lipoxygenase (TcLOX) . This is followed by the action of Allene Oxide Synthase (TcAOS) and Allene Oxide Cyclase (TcAOC) to produce the key intermediate, cis-(+)-12-oxophytodienoic acid (OPDA).[5][7][8]
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Peroxisome-Localized Steps : OPDA is transported into the peroxisomes.[8][9] Here, it is reduced by 12-oxophytodienoate reductase (TcOPR3) .[10] Following this reduction, a series of β-oxidation steps are thought to occur, ultimately leading to the formation of cis-jasmone.[5][6]
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Endoplasmic Reticulum-Localized Step : The final and defining step in jasmolone synthesis occurs on the surface of the endoplasmic reticulum (ER).[7][11] The enzyme Jasmone Hydroxylase (TcJMH) , a cytochrome P450 monooxygenase (CYP71AT148), catalyzes the hydroxylation of cis-jasmone to produce jasmolone.[7][11]
The primary site of pyrethrin biosynthesis, including the jasmolone pathway, is the glandular trichomes on the floral ovaries.[7][12]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite accumulation provides crucial insights into the efficiency and regulation of the pathway.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Km (µM) | Source |
|---|---|---|---|
| TcJMH | cis-Jasmone | 53.9 | [7][11] |
| TcOPR3 | (9S,13S)-12-oxophytodienoic acid | 35 |[10] |
Table 2: Metabolite and Gene Expression Modulation
| Experiment | Observation | Fold Change | Source |
|---|---|---|---|
| Jasmone Feeding | Increase in free jasmolone in flower buds. | 4.3x | [7] |
| Wound-induced Volatiles | Enhanced expression of TcLOX gene in leaves. | ~3.5x at 3h | [13] |
| Wound-induced Volatiles | Enhanced expression of TcAOS gene in leaves. | ~2.5x at 6h | [13] |
| Jasmonate Treatment | Induction of TcJMH expression in leaves. | Significant |[11] |
Experimental Protocols
The elucidation of the jasmolone pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Metabolite Profiling and Quantification
This protocol outlines the general method for extracting and analyzing jasmolone and related pyrethrins from plant tissue.
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Sample Preparation :
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Harvest plant tissue (e.g., flower heads, leaves) and immediately freeze in liquid nitrogen.
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Lyophilize the tissue to dryness and grind into a fine powder.
-
-
Extraction :
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of an appropriate organic solvent (e.g., hexane (B92381) for pyrethrins, or methyl tert-butyl ether (MTBE) for jasmolone).[5][14]
-
Vortex thoroughly and sonicate for 15-20 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube. The extraction can be repeated for higher yield.
-
-
Analysis :
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol (B129727) or acetonitrile).[14]
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector (approx. 225 nm) on a C18 reverse-phase column for pyrethrins.[14]
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For intermediates like jasmolone, use Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[5]
-
Quantify compounds by comparing peak areas to a standard curve generated from certified standards.
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Protocol 2: In Vitro Characterization of TcJMH Activity
This protocol describes how to express and assay the activity of the key enzyme, Jasmone Hydroxylase.
-
Heterologous Expression :
-
Microsomal Fraction Isolation :
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Harvest the infiltrated N. benthamiana leaves.
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Homogenize the leaves in an ice-cold extraction buffer.
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Perform differential centrifugation: a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).[7]
-
-
Enzyme Assay :
-
Resuspend the microsomal pellet in an assay buffer.
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Initiate the reaction by adding the substrate (cis-jasmone) and the necessary cofactor (NADPH).
-
Incubate at a controlled temperature (e.g., 30°C) for a set time.
-
Stop the reaction by adding an organic solvent (e.g., MTBE) to extract the product.
-
-
Product Analysis :
-
Analyze the organic extract by GC-MS to identify and quantify the product, jasmolone.[7]
-
Perform assays with varying substrate concentrations to determine kinetic parameters like Km and Vmax.
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Regulation of the Jasmolone Pathway
The biosynthesis of jasmolone is tightly regulated and integrated with the plant's defense signaling network.
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Jasmonate Signaling : The pathway is induced by stimuli that typically elicit JA-mediated defense responses, such as mechanical wounding or herbivory.[13] Application of methyl jasmonate (MeJA) can also induce the expression of key biosynthetic genes like TcJMH.[7][11]
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Transcriptional Control : Transcription factors such as TcMYC2 have been identified as positive regulators of the pyrethrin biosynthesis pathway. These factors bind to specific motifs in the promoters of biosynthetic genes, coordinating their expression in response to developmental and environmental cues.[15][16]
Conclusion
The biosynthesis of jasmolone in Chrysanthemum cinerariaefolium is a complex, highly regulated process that spans multiple cellular compartments. Key enzymes, particularly the cytochrome P450 Jasmone Hydroxylase (TcJMH), have been identified and characterized, providing critical targets for metabolic engineering. A thorough understanding of this pathway, from the initial precursors to the final enzymatic steps and regulatory networks, is essential for researchers aiming to enhance the production of natural pyrethrins in either the native plant or heterologous systems. Future research will likely focus on elucidating the remaining unknown steps, particularly the conversion of OPDA to cis-jasmone, and identifying further regulatory elements that can be manipulated to boost insecticide yields.
References
- 1. Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates [frontiersin.org]
- 10. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative Transcriptomic Analysis of Pyrethrin and EβF Biosynthesis in Tanacetum cinerariifolium Stems and Flowers | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
